molecular formula C23H19ClN4O2 B11205993 N-(4-chlorophenyl)-2-(3-cyclopropyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide

N-(4-chlorophenyl)-2-(3-cyclopropyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide

Cat. No.: B11205993
M. Wt: 418.9 g/mol
InChI Key: VQQYZYJVLVZZNL-UHFFFAOYSA-N
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Description

N-(4-CHLOROPHENYL)-2-{3-CYCLOPROPYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}ACETAMIDE is a complex organic compound that belongs to the class of pyrrolopyrimidine derivatives This compound is characterized by its unique structure, which includes a chlorophenyl group, a cyclopropyl group, and a pyrrolopyrimidine core

Preparation Methods

The synthesis of N-(4-CHLOROPHENYL)-2-{3-CYCLOPROPYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}ACETAMIDE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Pyrrolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrrolopyrimidine ring system.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using a chlorinated aromatic compound as the reagent.

    Addition of the Cyclopropyl Group: The cyclopropyl group is added via a cyclopropanation reaction, which may involve the use of diazo compounds or other cyclopropanating agents.

    Final Acetylation: The final step involves the acetylation of the intermediate compound to yield the target molecule.

Industrial production methods for this compound may involve optimization of these synthetic steps to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and other process intensification techniques.

Chemical Reactions Analysis

N-(4-CHLOROPHENYL)-2-{3-CYCLOPROPYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is being explored as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(4-CHLOROPHENYL)-2-{3-CYCLOPROPYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}ACETAMIDE involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to and inhibiting the activity of certain enzymes or receptors, thereby modulating various biochemical pathways. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to the suppression of cell growth and proliferation.

Comparison with Similar Compounds

N-(4-CHLOROPHENYL)-2-{3-CYCLOPROPYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}ACETAMIDE can be compared with other pyrrolopyrimidine derivatives, such as:

    N-(4-BROMOPHENYL)-2-{3-CYCLOPROPYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}ACETAMIDE: This compound has a bromophenyl group instead of a chlorophenyl group, which may result in different biological activities and chemical reactivity.

    N-(4-METHOXYPHENYL)-2-{3-CYCLOPROPYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}ACETAMIDE: The presence of a methoxy group can influence the compound’s solubility and interaction with biological targets.

    N-(4-NITROPHENYL)-2-{3-CYCLOPROPYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}ACETAMIDE: The nitrophenyl group can introduce different electronic properties, affecting the compound’s reactivity and biological effects.

Each of these similar compounds has unique properties that can be leveraged for specific applications, highlighting the versatility and potential of pyrrolopyrimidine derivatives in scientific research and industry.

Properties

Molecular Formula

C23H19ClN4O2

Molecular Weight

418.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-(3-cyclopropyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)acetamide

InChI

InChI=1S/C23H19ClN4O2/c24-16-6-8-17(9-7-16)26-20(29)13-27-12-19(15-4-2-1-3-5-15)21-22(27)23(30)28(14-25-21)18-10-11-18/h1-9,12,14,18H,10-11,13H2,(H,26,29)

InChI Key

VQQYZYJVLVZZNL-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=NC3=C(C2=O)N(C=C3C4=CC=CC=C4)CC(=O)NC5=CC=C(C=C5)Cl

Origin of Product

United States

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